1-(3,4,5-Trichlorophenyl)piperazine
Description
1-(3,4,5-Trichlorophenyl)piperazine is a phenylpiperazine derivative characterized by a piperazine ring substituted with a 3,4,5-trichlorophenyl group. This compound belongs to a broader class of piperazine-based designer drugs and bioactive molecules, which are structurally modified to alter receptor binding affinity, pharmacokinetics, and pharmacological effects .
Properties
IUPAC Name |
1-(3,4,5-trichlorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3N2/c11-8-5-7(6-9(12)10(8)13)15-3-1-14-2-4-15/h5-6,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBDFGIFBDBAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trichlorophenyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like diphenylvinylsulfonium triflate .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like cyclization, deprotection, and selective intramolecular cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trichlorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the trichlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-(3,4,5-Trichlorophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound exhibits diverse biological activities, making it a valuable tool in biological research.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a receptor modulator, enzyme inhibitor, or signaling pathway regulator . Its effects are mediated through binding to target proteins, altering their activity, and modulating cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Piperazine Derivatives
Structural Features and Substituent Effects
Piperazine derivatives are categorized into two groups: benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP, 4-MeOPP) . The substituents on the phenyl ring critically influence their physicochemical and pharmacological properties.
Key Observations :
Pharmacological Activity and Receptor Selectivity
Piperazine derivatives exhibit diverse effects on serotonin receptors, influencing locomotor activity, anxiety, and neurotransmitter release.
Table 2: Receptor Affinity and Behavioral Effects
Biological Activity
1-(3,4,5-Trichlorophenyl)piperazine is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : C10H10Cl3N
- Molecular Weight : 248.55 g/mol
- Structure : The compound features a piperazine ring substituted with a trichlorophenyl group, which is critical for its biological interactions.
Anticancer Properties
Research has indicated that derivatives of piperazine, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.36 | Induction of apoptosis via Bax/Bcl-2 ratio increase |
| This compound | HepG2 (liver cancer) | 2.32 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis in cancer cells is attributed to its influence on apoptotic pathways, particularly the modulation of the Bax/Bcl-2 ratio and activation of caspases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 µg/mL |
| Escherichia coli | 1 µg/mL |
The compound exhibits a dual inhibition mechanism targeting bacterial topoisomerases, which are essential for bacterial DNA replication and transcription .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression of key proteins involved in the apoptotic pathway.
- Topoisomerase Inhibition : It inhibits bacterial topoisomerases, disrupting DNA replication in bacteria and leading to cell death.
- Interaction with Biomolecules : The trichlorophenyl moiety enhances binding affinity to various molecular targets, influencing signaling pathways involved in cell proliferation and survival .
Study 1: Antitumor Activity Assessment
A study focused on the cytotoxic effects of various piperazine derivatives revealed that this compound showed enhanced activity against MCF-7 and HepG2 cell lines compared to other analogs. The study utilized the MTT assay to determine IC50 values and assessed the mechanism through flow cytometry analysis.
Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial effectiveness of the compound against multidrug-resistant strains of bacteria. The results indicated that it significantly inhibited the growth of resistant strains at low concentrations, suggesting potential as a therapeutic agent for infections caused by resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
